molecular formula C10H12F3IO3 B15309457 Ethyl 1-(iodomethyl)-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate

Ethyl 1-(iodomethyl)-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate

Cat. No.: B15309457
M. Wt: 364.10 g/mol
InChI Key: KQVLFXDNCMAQSE-UHFFFAOYSA-N
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Description

Ethyl 1-(iodomethyl)-3-(trifluoromethyl)-2-oxabicyclo[211]hexane-4-carboxylate is a complex organic compound featuring a bicyclic structure

Preparation Methods

The synthesis of Ethyl 1-(iodomethyl)-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate typically involves multiple steps. One efficient approach is based on photochemistry, utilizing [2+2] cycloaddition reactions to create the bicyclic core . This method allows for the derivatization of the compound with various functional groups, enhancing its chemical versatility.

Chemical Reactions Analysis

Ethyl 1-(iodomethyl)-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate can undergo several types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Addition Reactions: The bicyclic structure allows for various addition reactions, expanding its chemical space.

Common reagents used in these reactions include halogenating agents, reducing agents, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 1-(iodomethyl)-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: Its unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 1-(iodomethyl)-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into unique binding sites, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 1-(iodomethyl)-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate can be compared with other bicyclic compounds, such as:

    Bicyclo[2.1.1]hexanes: These compounds share a similar core structure but differ in functional groups.

    Trifluoromethylated Compounds: Compounds with trifluoromethyl groups exhibit unique chemical properties, making them valuable in various applications.

The uniqueness of this compound lies in its combination of functional groups and bicyclic structure, which provides a distinct set of chemical and biological properties.

Properties

Molecular Formula

C10H12F3IO3

Molecular Weight

364.10 g/mol

IUPAC Name

ethyl 1-(iodomethyl)-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate

InChI

InChI=1S/C10H12F3IO3/c1-2-16-7(15)9-3-8(4-9,5-14)17-6(9)10(11,12)13/h6H,2-5H2,1H3

InChI Key

KQVLFXDNCMAQSE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C12CC(C1)(OC2C(F)(F)F)CI

Origin of Product

United States

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